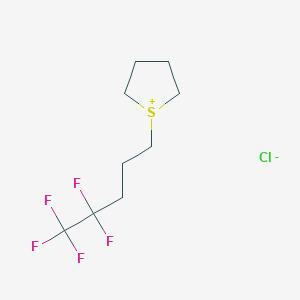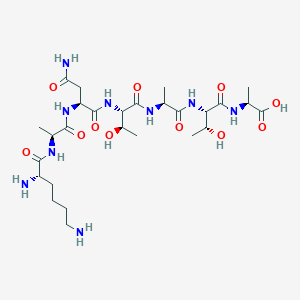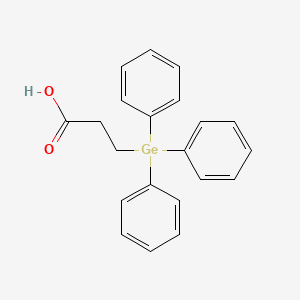
Propanoic acid, 3-(triphenylgermyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-(triphenylgermyl)-: is an organogermanium compound that features a propanoic acid backbone with a triphenylgermyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propanoic acid, 3-(triphenylgermyl)- typically involves the reaction of 3-(trichlorogermyl)propanoic acid with phenylmagnesium bromide. The reaction proceeds as follows :
Starting Material: 3-(trichlorogermyl)propanoic acid.
Reagent: Phenylmagnesium bromide.
Reaction Conditions: The reaction is carried out in a molar ratio of 1:4 (3-(trichlorogermyl)propanoic acid to phenylmagnesium bromide) to yield 3-(triphenylgermyl)propanoic acid.
Industrial Production Methods: While specific industrial production methods for propanoic acid, 3-(triphenylgermyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Propanoic acid, 3-(triphenylgermyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with phenylmagnesium bromide in different molar ratios to form various products.
Reduction Reactions: The alkyl Ge–C bond in the compound can be selectively cleaved by lithium aluminium hydride (LiAlH4) to yield triphenylgermane and other products.
Common Reagents and Conditions:
Phenylmagnesium bromide: Used in substitution reactions.
Lithium aluminium hydride (LiAlH4): Used in reduction reactions.
Major Products Formed:
- Phenyl 2-(triphenylgermyl)ethylketone
- 1,1-Diphenyl-3-(triphenylgermyl)propanol
- 1,1-Diphenyl-3-(triphenylgermyl)-1-propene
Scientific Research Applications
Biology and Medicine:
Industry: The compound’s unique properties make it a candidate for use in the development of advanced materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of propanoic acid, 3-(triphenylgermyl)- involves its interaction with various molecular targets. The compound’s triphenylgermyl group can participate in various chemical reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
- 3-(Trichlorogermyl)propanoic acid
- Triphenylgermane
- Phenyl 2-(triphenylgermyl)ethylketone
Uniqueness: Propanoic acid, 3-(triphenylgermyl)- is unique due to its specific structure, which combines a propanoic acid backbone with a triphenylgermyl group. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in organic synthesis and materials science .
Properties
CAS No. |
142208-35-3 |
|---|---|
Molecular Formula |
C21H20GeO2 |
Molecular Weight |
377.0 g/mol |
IUPAC Name |
3-triphenylgermylpropanoic acid |
InChI |
InChI=1S/C21H20GeO2/c23-21(24)16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,23,24) |
InChI Key |
BLWIBCLMACFECH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


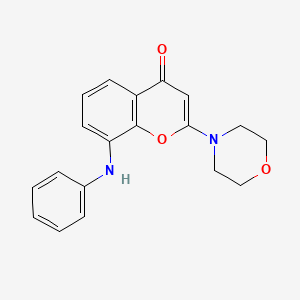
![5-Methyl-7-phenyl-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinoline-2,6-dione](/img/structure/B12540705.png)
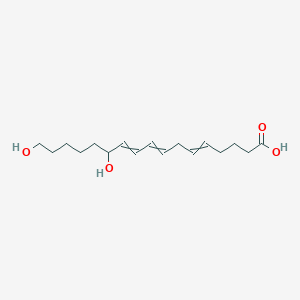
![Benzene, [[(1,1-dimethyl-2-nonynyl)oxy]methyl]-](/img/structure/B12540724.png)
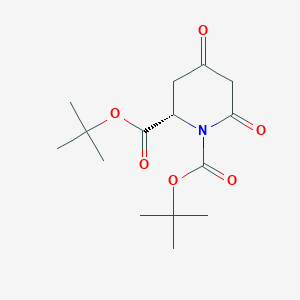
![4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol](/img/structure/B12540731.png)
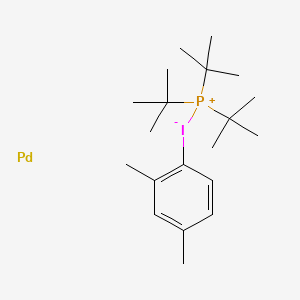
![7-[(2-bromoacetyl)amino]-N-phenylheptanamide](/img/structure/B12540747.png)

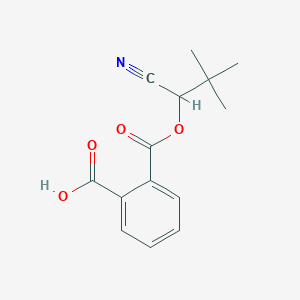
![Spiro[9H-fluorene-9,3'-pyrrolidine]-2',5'-dione, 2,7-difluoro-4-methyl-](/img/structure/B12540754.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]dibutanoic acid](/img/structure/B12540755.png)
